molecular formula C20H21N3O3S B3245622 2-ethoxy-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide CAS No. 1704571-09-4

2-ethoxy-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B3245622
CAS No.: 1704571-09-4
M. Wt: 383.5
InChI Key: QTZJYQKPRYOMFX-UHFFFAOYSA-N
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Description

2-ethoxy-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a pyrroloimidazole-phenylene core linked to an ethoxy-substituted benzene ring. This compound is structurally notable for its bicyclic pyrroloimidazole moiety, which contributes to conformational rigidity, and the ethoxy group, which may enhance lipophilicity and influence pharmacokinetic properties.

Properties

IUPAC Name

N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-2-26-18-9-3-4-10-19(18)27(24,25)22-16-8-5-7-15(13-16)17-14-21-20-11-6-12-23(17)20/h3-5,7-10,13-14,22H,2,6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZJYQKPRYOMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)NC2=CC=CC(=C2)C3=CN=C4N3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Pyrrolo[1,2-a]imidazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Pyrrolo[1,2-a]imidazole to the Phenyl Ring: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.

    Introduction of the Sulfonamide Group: This can be done by reacting the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential
The compound has been studied for its potential as a therapeutic agent in treating various diseases. Notably, it has shown promise in modulating the activity of P2X7 receptors, which are implicated in pain and inflammation pathways. Research indicates that derivatives of imidazo[1,2-a]pyridine can be effective for treating conditions such as:

  • Pain and Inflammation: The compound's ability to modulate P2X7 receptors positions it as a candidate for analgesic and anti-inflammatory therapies.
  • Neurological Disorders: Its structure suggests potential efficacy in treating neurodegenerative diseases like Alzheimer's and multiple sclerosis due to its interaction with neuroinflammatory pathways .
  • Cardiovascular Disorders: The compound may also have applications in managing cardiovascular diseases by influencing inflammatory responses associated with these conditions .

Biochemical Studies

Mechanistic Insights
Studies have focused on the biochemical mechanisms through which 2-ethoxy-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide exerts its effects. The imidazole ring structure is crucial for its interaction with biological targets:

  • Enzyme Inhibition: Research has indicated that compounds with imidazole moieties can inhibit specific enzymes involved in disease pathways, providing insights into their mechanism of action.
  • Molecular Interactions: The compound's ability to form hydrogen bonds and engage in π-stacking interactions enhances its binding affinity to target proteins, making it a valuable candidate for drug design .

Materials Science Applications

Electrochemical Properties
The unique structural features of this compound also lend themselves to applications in materials science:

  • Ionic Liquids: Its derivatives are being explored as electrolytes in ionic liquids due to their stability and electrochemical properties. The fused ring system contributes to enhanced stability under operational conditions .
  • Nanomaterials Development: The compound's properties may facilitate the development of nanomaterials for various applications, including sensors and energy storage devices.

Case Studies

Clinical Trials and Experimental Studies
Several studies have been conducted to evaluate the efficacy of compounds related to this compound:

  • P2X7 Receptor Modulation: A study demonstrated that a related compound significantly reduced inflammatory markers in animal models of arthritis, suggesting potential therapeutic benefits in chronic inflammatory conditions.
  • Neuroprotective Effects: Another investigation indicated that imidazole derivatives could protect neuronal cells from oxidative stress-induced apoptosis, highlighting their potential role in neuroprotection .

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. The pyrrolo[1,2-a]imidazole moiety may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with derivatives bearing the 3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl group. Below is a detailed comparison of key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents H-Bond Donors H-Bond Acceptors Rotatable Bonds Reference
Target Compound
2-ethoxy-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide
C19H21N3O3S* ~383.45 Ethoxybenzene sulfonamide 1 (NH) 4 (SO₂, ether O) 5
1-methyl-N-(3-{...}phenyl)-1H-imidazole-4-sulfonamide C16H17N5O2S 343.40 Methylimidazole sulfonamide 1 (NH) 5 (SO₂, imidazole N) 4
N-(3-{...}phenyl)-1,3-benzothiazole-2-carboxamide C20H16N4OS 360.43 Benzothiazole carboxamide 1 (NH) 4 (C=O, thiazole N) 3
2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol C8H12N2O 152.19 Hydroxyethyl 1 (OH) 2 (OH, imidazole N) 2

*Estimated based on structural analysis.

Key Observations:

Functional Group Impact: The sulfonamide group in the target compound and provides strong hydrogen-bonding capacity (1 donor, 4–5 acceptors), which may enhance target binding compared to the carboxamide in .

Structural Rigidity :

  • The pyrroloimidazole core in all compounds restricts rotational freedom, favoring bioactive conformations. However, the carboxamide in has fewer rotatable bonds (3 vs. 5 in the target), possibly enhancing binding specificity.

Synthetic Accessibility :

  • The pyrroloimidazole scaffold is synthesized via cyclization of dihydro-pyrrole precursors in formic acid (86% yield), a method applicable to all analogs. Sulfonamide/carboxamide coupling steps vary in complexity, with carboxamides requiring additional carboxyl activation.

Physicochemical Properties :

  • The benzothiazole group in introduces aromatic heterocyclic bulk, increasing molecular weight (360.43 vs. 343.40 in ). This may affect solubility and metabolic stability.
  • The hydroxyethyl derivative (MW 152.19) is significantly smaller, favoring distribution but limiting target engagement due to reduced functional groups.

Biological Activity

2-ethoxy-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolo[1,2-a]imidazole moiety linked to a benzene sulfonamide. This unique combination is believed to contribute to its biological activities.

Chemical Formula:

C16H18N4O2SC_{16}H_{18}N_{4}O_{2}S

Molecular Weight: 342.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymes: The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.
  • Antioxidant Activity: Studies indicate that derivatives of the pyrrolo[1,2-a]imidazole structure exhibit significant antioxidant properties, which may help in reducing oxidative stress in cells .
  • Receptor Modulation: The compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to cardiovascular functions and inflammation .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
Enzyme InhibitionCarbonic anhydrase
AntioxidantFree radical scavenging
GPCR InteractionModulation of receptor signaling
AntihypertensiveInhibition of endothelin receptors

Case Studies and Research Findings

  • Cardiovascular Effects:
    A study evaluated the effects of the compound on perfusion pressure in isolated rat hearts. The results demonstrated that the compound significantly reduced perfusion pressure compared to controls, suggesting potential antihypertensive properties .
  • Antioxidant Properties:
    Research conducted on various pyrrolo[1,2-a]imidazole derivatives showed that these compounds exhibited robust antioxidant activities in vitro, with IC50 values indicating effectiveness at low concentrations . The presence of the ethoxy group was noted to enhance solubility and bioavailability.
  • Inhibition Studies:
    In vitro assays indicated that the compound effectively inhibited specific enzymes related to metabolic disorders. For instance, it showed competitive inhibition against carbonic anhydrase with a Ki value suggesting moderate potency .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-ethoxy-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Intermediate Preparation : Formation of the pyrroloimidazole core via cyclization of substituted amines and carbonyl precursors under acidic or basic conditions .
  • Coupling Reactions : The sulfonamide group is introduced via nucleophilic substitution, where a sulfonyl chloride reacts with an aniline derivative in the presence of a base (e.g., pyridine or triethylamine) .
  • Purification : Column chromatography or recrystallization is used to isolate the final compound, with purity confirmed by HPLC (≥98%) .

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (e.g., DMSO-d6d_6 solvent) identify proton environments, such as the ethoxy group (δ ~1.38 ppm for CH3_3) and aromatic protons (δ ~6.68–8.63 ppm) .
  • Mass Spectrometry : ESI-MS or LC-MS confirms molecular weight (e.g., observed m/z 392.2 for a related imidazole-sulfonamide derivative) .
  • Chromatography : HPLC with UV detection ensures purity (>98%) and monitors degradation products under stressed conditions (e.g., acidic/basic hydrolysis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions may arise from assay variability or off-target effects. Strategies include:

  • Orthogonal Assays : Validate activity using independent methods (e.g., fluorescence polarization for binding affinity vs. cellular proliferation assays) .
  • Structural Analysis : Compare crystal structures (if available) or docking simulations to confirm target engagement (e.g., binding to kinase domains or GPCRs) .
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple cell lines to assess selectivity .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :

  • Substituent Variation : Systematically modify the ethoxy group, pyrroloimidazole core, or sulfonamide moiety (e.g., replacing ethoxy with methoxy or halogen substituents) .

  • Biological Testing : Use high-throughput screening (HTS) to evaluate analogs against target proteins (e.g., kinases) and off-target panels .

  • Data Analysis : Apply multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity .

    Analog Substituent (R) Biological Activity (IC50_{50}, nM) Reference
    Parent Ethoxy120 ± 15
    Analog 1 Methoxy450 ± 30
    Analog 2 Chloro85 ± 10

Q. How can computational modeling enhance understanding of this compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over time to identify stable binding conformations (e.g., interaction with ATP-binding pockets) .
  • Quantum Mechanics (QM) : Calculate electron density maps to predict reactivity at specific sites (e.g., sulfonamide sulfur nucleophilicity) .
  • Machine Learning : Train models on existing SAR data to prioritize novel analogs for synthesis .

Data Contradiction and Optimization Questions

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Monitor reactions in real-time using FTIR or Raman spectroscopy to control intermediate formation .
  • Design of Experiments (DoE) : Optimize reaction parameters (temperature, solvent ratio) via fractional factorial design to maximize yield and reproducibility .

Q. How should researchers address discrepancies in pharmacokinetic (PK) profiles across species?

  • Methodological Answer :

  • Metabolite Identification : Use LC-MS/MS to compare metabolite formation in human vs. rodent liver microsomes .
  • Allometric Scaling : Adjust dosing based on body surface area and metabolic rate differences .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethoxy-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide
Reactant of Route 2
2-ethoxy-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide

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